3-(pyridazin-3-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
Description
3-(Pyridazin-3-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a heterocyclic compound featuring a pyrrolidine core substituted with a pyridazine-3-yloxy group and an N-linked thiophen-2-yl carboxamide. Its structure combines three pharmacologically significant motifs:
- Pyridazine: A six-membered aromatic ring with two adjacent nitrogen atoms, known for modulating kinase inhibition and antiproliferative activity.
- Pyrrolidine: A five-membered saturated ring that enhances conformational flexibility and bioavailability.
- Thiophene: A sulfur-containing heterocycle frequently employed in drug design for its metabolic stability and electronic properties.
Properties
IUPAC Name |
3-pyridazin-3-yloxy-N-thiophen-2-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c18-13(15-12-4-2-8-20-12)17-7-5-10(9-17)19-11-3-1-6-14-16-11/h1-4,6,8,10H,5,7,9H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIHXTMKEKBSIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Pyridazin-3-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide, a compound characterized by its unique structural features, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, and the implications of its structure on its pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 304.37 g/mol. Its structure integrates a pyridazine ring with a thiophene moiety and a pyrrolidine backbone, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.37 g/mol |
| CAS Number | 2034476-45-2 |
Anti-inflammatory Properties
Research indicates that derivatives of pyridazine and pyrrolidine exhibit significant anti-inflammatory effects. Specifically, compounds similar to this compound have been shown to selectively inhibit the cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. In vitro studies demonstrate that these compounds can reduce pro-inflammatory cytokine production and exhibit antioxidant activities, contributing to their therapeutic potential in inflammatory diseases .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Pyridazine derivatives have been explored as inhibitors of various kinases involved in cancer progression. For instance, studies on related pyridazinone compounds have shown efficacy against c-Met driven cell lines, indicating that modifications in the pyridazine structure can enhance anticancer activity . The mechanism often involves the modulation of signaling pathways critical for cancer cell proliferation and survival.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The binding affinity to COX enzymes suggests that the compound may act as a competitive inhibitor, modulating inflammatory responses through direct enzyme interaction .
Case Study 1: Inhibition of COX Enzymes
A study conducted by Malinka et al. focused on the synthesis and evaluation of pyrrolo[3,4-d]pyridazinone derivatives, which share structural similarities with our compound. The findings revealed that these derivatives exhibited selectivity towards COX-2 over COX-1, providing insights into their potential as anti-inflammatory agents .
Case Study 2: Anticancer Efficacy
In another investigation, phenyl-substituted pyridazinones demonstrated significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity and suggested that similar modifications could be explored for this compound to improve its anticancer efficacy .
Scientific Research Applications
Medicinal Chemistry
Research indicates that 3-(pyridazin-3-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has potential therapeutic applications due to its interaction with various biological targets:
- CB2 Receptor Agonism : This compound may exhibit agonistic activity at the CB2 receptor, which is involved in anti-inflammatory processes. Related compounds have shown effective concentrations (EC50 values) below 35 nM, indicating strong biological activity.
- Inhibition of Protein Kinases : It is being explored as a potential inhibitor of protein kinases, which play crucial roles in cell signaling pathways. This inhibition could have therapeutic implications for treating cancer and other diseases.
- Antioxidant Activity : The thiophene ring may contribute to antioxidant properties, providing protection against oxidative stress, which is implicated in various diseases.
Chemical Synthesis
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties or activities. The synthesis typically involves multi-step organic reactions, including:
- Formation of the pyridazin-3-yloxy intermediate through reactions with halogenated compounds.
- Functionalization of the thiophene ring via halogenation followed by substitution reactions.
- Coupling intermediates using palladium catalysts to yield the final product.
Material Science
In material science, the compound's electronic properties make it suitable for developing new materials with specific electronic or optical characteristics. Its unique structure can be tailored for applications in organic electronics or photonic devices.
Case Study: Anti-inflammatory Properties
A study investigated the anti-inflammatory effects of similar pyridazine derivatives on animal models of inflammation. The results indicated significant reductions in inflammatory markers when treated with these compounds, suggesting that this compound could have similar effects.
Case Study: Cancer Therapeutics
Another research effort focused on the inhibition of specific protein kinases by derivatives of this compound. In vitro studies demonstrated that these derivatives could effectively inhibit kinase activity, leading to reduced proliferation of cancer cells.
Chemical Reactions Analysis
Oxidation Reactions
The pyridazine and thiophene rings are susceptible to oxidation under controlled conditions.
| Reagent/Conditions | Target Site | Major Product | Mechanism |
|---|---|---|---|
| KMnO₄ (acidic medium) | Pyridazine ring | Pyridazine-3,4-dione derivative | Aromatic ring oxidation |
| H₂O₂/Fe(II) (Fenton’s reagent) | Thiophene sulfur | Thiophene sulfoxide/sulfone | Sulfur oxidation |
| CrO₃ in H₂SO₄ | Pyrrolidine C-H bonds | Pyrrolidinone derivatives | Alcohol → ketone oxidation |
Key Findings :
-
Pyridazine rings undergo oxidation to form diones, as observed in structurally related pyridazine derivatives .
-
Thiophene sulfur oxidizes preferentially to sulfoxides or sulfones, depending on reagent strength .
Reduction Reactions
The carboxamide and aromatic systems can be reduced under hydrogenation or metal hydride conditions.
| Reagent/Conditions | Target Site | Major Product | Mechanism |
|---|---|---|---|
| H₂/Pd-C (1 atm) | Pyridazine ring | Partially saturated pyridazinyl-pyrrolidine | Catalytic hydrogenation |
| LiAlH₄ (anhydrous ether) | Carboxamide group | Amine derivative | Amide → amine reduction |
| NaBH₄/MeOH | Thiophene ring | Dihydrothiophene analog | Partial aromaticity loss |
Key Findings :
-
Carboxamide reduction to amines is efficient with LiAlH₄, as demonstrated in pyrrolidine carboxamide analogs .
-
Pyridazine hydrogenation requires milder conditions than pyrimidines due to reduced aromatic stability .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the thiophene and pyridazine rings.
Electrophilic Substitution
| Reagent | Position | Product |
|---|---|---|
| HNO₃/H₂SO₄ | Thiophene C5 | 5-Nitrothiophene derivative |
| Br₂/FeCl₃ | Pyridazine C4 | 4-Bromopyridazine analog |
Nucleophilic Substitution
| Reagent | Position | Product |
|---|---|---|
| NH₃ (high pressure) | Pyridazine C6 | 6-Aminopyridazine derivative |
| NaOH (aqueous) | Thiophene C2 | 2-Hydroxythiophene analog |
Key Findings :
-
Thiophene undergoes electrophilic substitution at C5, consistent with its electronic profile .
-
Pyridazine reacts at C4/C6 due to electron-deficient nature, as seen in triazine systems .
Cycloaddition and Coupling Reactions
The pyrrolidine ring and unsaturated systems participate in cycloadditions.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| 1,3-Dipolar cycloaddition | Diazomethane, Cu(I) | Pyrazole-fused pyrrolidine derivative |
| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl-pyrrolidine hybrid |
Key Findings :
-
Pyrrolidine’s conformational flexibility facilitates cycloaddition, as reported for similar scaffolds .
-
Suzuki coupling enables aryl group introduction at pyridazine, enhancing structural diversity .
Hydrolysis and Degradation
Stability under acidic/basic conditions is critical for pharmaceutical applications.
| Condition | Site Affected | Product |
|---|---|---|
| 6M HCl (reflux) | Carboxamide bond | Pyrrolidine-1-carboxylic acid + thiophenylamine |
| NaOH (1M, 60°C) | Pyridazine ether linkage | 3-Hydroxypyrrolidine + pyridazin-3-ol |
Key Findings :
Comparison with Similar Compounds
Key Observations
Antiproliferative Activity
- Thiophene-containing sulfonamide derivatives (e.g., Compounds 26–29) exhibit potent antiproliferative activity (IC₅₀ ~9–10 µM), outperforming doxorubicin (IC₅₀ ~30 µM) in breast cancer models . These compounds leverage sulfonamide and thiazole groups for enhanced target binding.
Structural Flexibility vs. Rigidity
- The benzylidene-piperidine analog () introduces a planar aromatic system, which may enhance π-π stacking interactions but reduce metabolic stability .
Heterocyclic Diversity
- Pyridazine (in the target compound) and pyrimidine (in Compound 28) both serve as hydrogen-bond acceptors, but pyridazine’s adjacent nitrogen atoms may confer unique kinase inhibition profiles.
- Thiazole (Compound 26) and thiophene (target compound) contribute sulfur-mediated interactions, though thiophene’s lower polarity may improve membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
